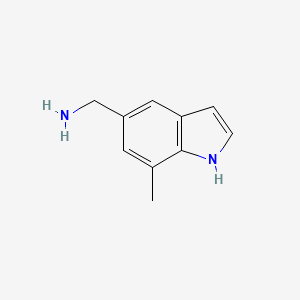

(7-methyl-1H-indol-5-yl)methanamine

Description

(7-Methyl-1H-indol-5-yl)methanamine is a substituted indole derivative featuring a methyl group at the 7-position of the indole ring and a methanamine (-CH2NH2) substituent at the 5-position. Indole derivatives are critical in medicinal chemistry due to their structural resemblance to tryptamine neurotransmitters and their presence in bioactive natural products .

Properties

IUPAC Name |

(7-methyl-1H-indol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEGVWSXWPSIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-1H-indol-5-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.

Functionalization: The indole core is then functionalized to introduce the methyl group at the 7-position. This can be done using Friedel-Crafts alkylation or other suitable methods.

Amination: The final step involves the introduction of the methanamine group at the 5-position. This can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-methyl-1H-indol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidation may yield products such as aldehydes, ketones, or carboxylic acids.

Reduction: Reduction may yield amines, alcohols, or hydrocarbons.

Substitution: Substitution reactions may yield various substituted indole derivatives.

Scientific Research Applications

(7-methyl-1H-indol-5-yl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors in the body, triggering a cascade of biochemical events.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Gene Expression: It may influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology, functional group similarity, and available data from diverse sources:

(1-Methyl-1H-indol-5-yl)methanamine

- Structure : Methyl group at indole’s 1-position, methanamine at 5-position.

- Molecular Weight : 160.23 g/mol (C10H12N2).

- CAS No.: 5192-03-0 .

- Key Differences : The methyl group at the 1-position alters steric and electronic properties compared to the 7-methyl isomer. This positional isomerism may influence receptor affinity or metabolic stability in biological systems.

(1,2-Dimethyl-1H-indol-5-yl)methanamine

- Structure : Methyl groups at indole’s 1- and 2-positions, methanamine at 5-position.

- Molecular Weight : 174.25 g/mol (C11H14N2).

- CAS No.: 101004-43-7 .

- Key Differences : Additional methyl substitution at the 2-position increases hydrophobicity and may enhance membrane permeability. X-ray diffraction studies of related indoles (e.g., 5-methyl-1H-indol-6-yl derivatives) suggest that methyl positioning affects molecular packing and intermolecular interactions .

5-Methoxytryptamine (5-Methoxy-1H-indol-3-yl)ethanamine

- Structure : Methoxy group at indole’s 5-position, ethylamine side chain at 3-position.

- Molecular Weight : 204.28 g/mol (C11H14N2O).

- CAS No.: 608-07-1 .

- Key Differences : The ethylamine side chain and methoxy substitution mimic serotonin derivatives, making this compound a benchmark for neuroactive indole analogs. Unlike (7-methyl-1H-indol-5-yl)methanamine, the ethylamine chain enhances binding to serotonin receptors .

6-Methoxytryptamine (6-Methoxy-1H-indol-3-yl)ethanamine

- Structure : Methoxy group at indole’s 6-position, ethylamine at 3-position.

- Molecular Weight : 204.28 g/mol (C11H14N2O).

- Key Differences : Methoxy positional isomerism (6- vs. 5-position) significantly impacts receptor selectivity. For example, 5-methoxytryptamine is a potent serotonin agonist, whereas 6-methoxy analogs may exhibit altered pharmacokinetics .

Structural and Functional Comparison Table

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|

| This compound | 7-CH3, 5-CH2NH2 | 174.25* | Not provided | Focus on methanamine’s role in bioactivity |

| (1-Methyl-1H-indol-5-yl)methanamine | 1-CH3, 5-CH2NH2 | 160.23 | 5192-03-0 | Steric effects from 1-CH3 substitution |

| (1,2-Dimethyl-1H-indol-5-yl)methanamine | 1-CH3, 2-CH3, 5-CH2NH2 | 174.25 | 101004-43-7 | Enhanced hydrophobicity |

| 5-Methoxytryptamine | 5-OCH3, 3-CH2CH2NH2 | 204.28 | 608-07-1 | Serotonin analog with neuroactive properties |

| 6-Methoxytryptamine | 6-OCH3, 3-CH2CH2NH2 | 204.28 | 2570-25-4 | Altered receptor selectivity |

*Calculated based on formula C11H14N2.

Research Findings and Implications

- Positional Isomerism: Methyl or methoxy group placement on the indole ring drastically alters biological activity. For example, 5-methoxytryptamine’s neuroactivity contrasts with the unknown pharmacological profile of this compound .

- Synthetic Accessibility : Compounds like (1-methyl-1H-indol-5-yl)methanamine are synthesized via nucleophilic substitution or reductive amination, whereas tryptamine derivatives often involve Pictet-Spengler reactions .

- Structural Insights : X-ray studies of related indoles (e.g., 5-methyl-1H-indol-6-yl derivatives) reveal hydrogen bonding patterns that stabilize crystal lattices, suggesting similar intermolecular interactions for this compound .

Biological Activity

(7-methyl-1H-indol-5-yl)methanamine, a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a methyl group at the 7-position of the indole ring and an amine group at the 5-position. This specific substitution pattern is believed to confer unique chemical reactivity and biological activity compared to other indole derivatives.

Target Interactions

Indole derivatives, including this compound, are known to interact with various biological targets. These interactions can lead to significant changes in cellular signaling pathways and biochemical processes. The compound has shown potential in binding to multiple receptors, which may underlie its diverse biological effects.

Biochemical Pathways

The compound's influence on biochemical pathways includes:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Anticancer Potential : Inducing apoptosis in cancer cells through receptor-mediated pathways.

- Antiviral Properties : Inhibiting viral replication mechanisms.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

Case Studies and Research Findings

-

Antimicrobial Studies :

A study conducted on various indole derivatives, including this compound, revealed significant antimicrobial activity against MRSA. The compound was found to have a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL, indicating potent activity without notable cytotoxic effects on human cells . -

Anticancer Research :

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through activation of specific receptors involved in cell death pathways. This suggests its potential as a therapeutic agent in oncology . -

Antiviral Activity :

Preliminary investigations into the antiviral properties of this compound indicate its ability to inhibit viral replication mechanisms, although further studies are required to elucidate the exact pathways involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.